Cas no 876717-98-5 (2-(pyrrolidin-1-yl)methylbenzoic acid)

2-(pyrrolidin-1-yl)methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- AKOS BB-9394
- 2-PYRROLIDIN-1-YLMETHYLBENZOIC ACID
- 2-(pyrrolidin-1-yl)methylbenzoic acid
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- MDL: MFCD11506535
- インチ: InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
- InChIKey: SCVGQZVBLWNGJF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CN2CCCC2)C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
2-(pyrrolidin-1-yl)methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196737-0.25g |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1196737-5.0g |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1196737-10.0g |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 10g |
$3131.0 | 2023-06-08 | ||
Fluorochem | 059268-1g |
2-Pyrrolidin-1-ylmethyl-benzoic acid |
876717-98-5 | 95% | 1g |
£659.00 | 2022-03-01 | |
Matrix Scientific | 082250-1g |
2-Pyrrolidin-1-ylmethylbenzoic acid, 97% |
876717-98-5 | 97% | 1g |
$617.00 | 2023-09-10 | |
Aaron | AR00H10K-1g |
AKOS BB-9394 |
876717-98-5 | 97% | 1g |
$266.00 | 2025-01-24 | |
Enamine | EN300-1196737-1.0g |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1196737-0.1g |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1196737-250mg |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 250mg |
$366.0 | 2023-10-03 | ||
Enamine | EN300-1196737-2500mg |
2-[(pyrrolidin-1-yl)methyl]benzoic acid |
876717-98-5 | 2500mg |
$782.0 | 2023-10-03 |
2-(pyrrolidin-1-yl)methylbenzoic acid 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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3. Book reviews
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-(pyrrolidin-1-yl)methylbenzoic acidに関する追加情報
2-(Pyrrolidin-1-yl)methylbenzoic Acid: An Overview of Its Structure, Properties, and Applications
2-(Pyrrolidin-1-yl)methylbenzoic acid (CAS No. 876717-98-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a wide range of biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 2-(pyrrolidin-1-yl)methylbenzoic acid.
Chemical Structure and Physical Properties:
2-(Pyrrolidin-1-yl)methylbenzoic acid is a derivative of benzoic acid with a pyrrolidine ring attached to the benzene ring via a methyl group. The molecular formula of this compound is C13H15NO2, and it has a molecular weight of 217.26 g/mol. The presence of the pyrrolidine ring imparts unique chemical and physical properties to the molecule. For instance, the pyrrolidine moiety enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes. Additionally, the carboxylic acid group provides the molecule with acidic properties, enabling it to form salts and esters.
The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 135-137°C, and it has a pKa value of approximately 4.5, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.
Synthesis Methods:
The synthesis of 2-(pyrrolidin-1-yl)methylbenzoic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromomethylbenzoic acid with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity.
An alternative approach involves the use of palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling between 2-bromomethylbenzoic acid and pyrrolidine can be performed under mild conditions to produce 2-(pyrrolidin-1-yl)methylbenzoic acid. This method is particularly useful for large-scale synthesis due to its efficiency and scalability.
Biological Activities:
2-(Pyrrolidin-1-yl)methylbenzoic acid has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its notable properties is its ability to act as a modulator of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic effects.
In addition to its receptor modulation properties, 2-(pyrrolidin-1-yl)methylbenzoic acid has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Pharmaceutical Applications:
The unique combination of structural features and biological activities makes 2-(pyrrolidin-1-yl)methylbenzoic acid an attractive candidate for pharmaceutical development. Several preclinical studies have explored its potential as a therapeutic agent for various conditions. For instance, research has shown that this compound can effectively reduce pain and inflammation in animal models of osteoarthritis. These findings have led to increased interest in developing it as a novel analgesic or anti-inflammatory drug.
Beyond pain management and inflammation control, 2-(pyrrolidin-1-yl)methylbenzoic acid has also shown promise in neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. These results suggest that this compound may have neuroprotective properties that could be harnessed for therapeutic benefit.
Current Research Trends:
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 2-(pyrrolidin-1-yl)methylbenzoic acid. One area of active investigation is its role in cancer therapy. Preliminary studies have suggested that this compound may have antiproliferative effects on certain cancer cell lines, potentially making it a valuable addition to cancer treatment regimens.
In addition to cancer therapy, there is growing interest in exploring the use of 2-(pyrrolidin-1-yl)methylbenzoic acid in combination with other drugs to enhance therapeutic outcomes. For example, recent studies have shown that when used in conjunction with conventional anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs), this compound can synergistically reduce inflammation without increasing adverse side effects.
Conclusion:
2-(Pyrrolidin-1-yl)methylbenzoic acid, with its unique chemical structure and diverse biological activities, represents a promising molecule with significant potential in pharmaceutical research and development. Its ability to modulate GPCRs, reduce inflammation, alleviate pain, and potentially treat neurodegenerative diseases makes it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.
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